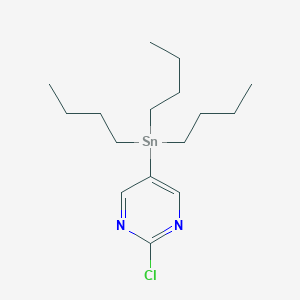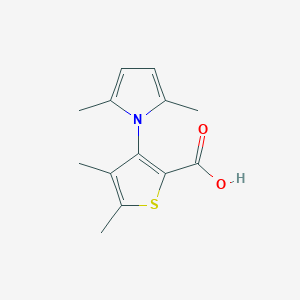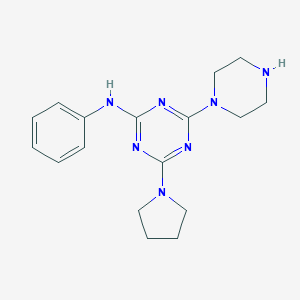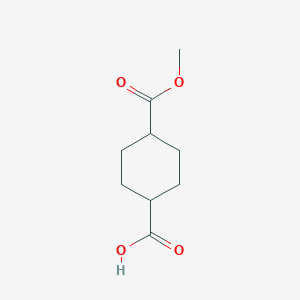![molecular formula C29H32N2O2S B185329 3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one CAS No. 5914-56-7](/img/structure/B185329.png)
3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is a spirocyclic compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mechanism Of Action
The mechanism of action of 3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical And Physiological Effects
3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been found to have various biochemical and physiological effects. Studies have shown that it has antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
One advantage of using 3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one in lab experiments is its potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood, making it difficult to optimize its use in experiments.
Future Directions
There are many potential future directions for the study of 3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one. One area of interest is its potential use in combination with other anticancer agents to enhance its effectiveness. Additionally, further studies are needed to fully understand its mechanism of action and optimize its use in lab experiments. Finally, its potential use in the treatment of other diseases, such as neurodegenerative diseases, should also be investigated.
Synthesis Methods
The synthesis of 3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one involves a multi-step process. The first step involves the reaction of 4-methoxybenzaldehyde with 2-methylprop-2-en-1-ol to form 4-methoxybenzylidene-2-methylprop-2-en-1-ol. This is then reacted with thioacetic acid to form 4-methoxybenzylidene-2-methylprop-2-en-1-ylthioacetate. The final step involves the reaction of this compound with 2-aminobenzoic acid to form the desired spirocyclic compound.
Scientific Research Applications
3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one has been studied for its potential use in various scientific research applications. One area of interest is its potential use as an anticancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, making it a potential candidate for further investigation.
properties
CAS RN |
5914-56-7 |
|---|---|
Product Name |
3-(4-methoxybenzyl)-2-[(2-methylprop-2-en-1-yl)sulfanyl]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one |
Molecular Formula |
C29H32N2O2S |
Molecular Weight |
472.6 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-2-(2-methylprop-2-enylsulfanyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one |
InChI |
InChI=1S/C29H32N2O2S/c1-20(2)19-34-28-30-26-24-10-6-5-9-22(24)17-29(15-7-4-8-16-29)25(26)27(32)31(28)18-21-11-13-23(33-3)14-12-21/h5-6,9-14H,1,4,7-8,15-19H2,2-3H3 |
InChI Key |
PIIPGTDLBHILIF-UHFFFAOYSA-N |
SMILES |
CC(=C)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)C4(CCCCC4)CC5=CC=CC=C52 |
Canonical SMILES |
CC(=C)CSC1=NC2=C(C(=O)N1CC3=CC=C(C=C3)OC)C4(CCCCC4)CC5=CC=CC=C52 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[4-(Butylamino)phenyl]ethanone](/img/structure/B185246.png)
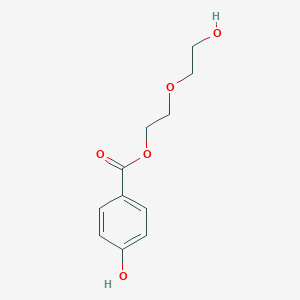
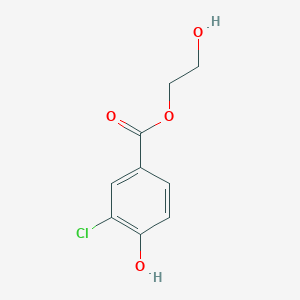
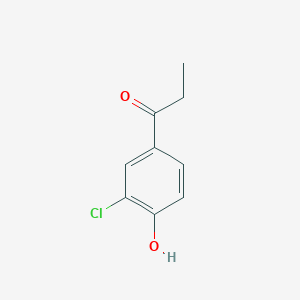
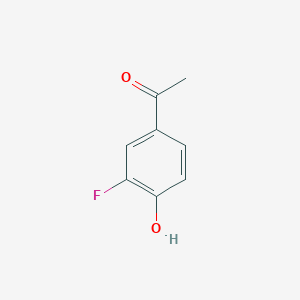
![4-ethyl-5-[(4-ethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B185258.png)
![1-[4-(1H-Pyrrol-1-yl)phenyl]ethanone](/img/structure/B185260.png)
![4-fluoro-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide](/img/structure/B185261.png)
![2-bromo-N-[(2,6-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B185262.png)
![3-bromo-N-[(2-nitrophenyl)carbamothioyl]benzamide](/img/structure/B185263.png)
